IU1-248

Description

Structure

3D Structure

Properties

IUPAC Name |

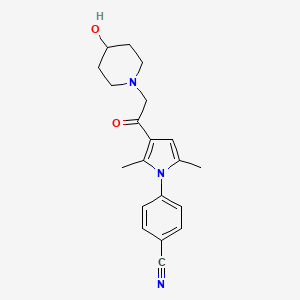

4-[3-[2-(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOUOZGIXDMUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CN3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to IU1-248: A Selective Allosteric Inhibitor of Ubiquitin-Specific Protease 14 (USP14)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of IU1-248, a potent and selective small-molecule inhibitor of USP14. It details the inhibitor's mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its associated pathways and workflows.

Introduction: The Role of USP14 in the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. Deubiquitinating enzymes (DUBs) are key regulators of this system, responsible for removing ubiquitin from substrates, thereby rescuing them from degradation.

Ubiquitin-Specific Protease 14 (USP14) is one of three DUBs associated with the 26S proteasome.[1] It has a dual regulatory function: it can trim ubiquitin chains from proteasome-bound substrates, which delays their degradation, and it can also allosterically activate the proteasome's catalytic activity.[2] Given its involvement in pathways linked to cancer, neurodegenerative diseases, and immune responses, USP14 has emerged as a compelling therapeutic target.[2] The development of selective inhibitors is crucial for both elucidating its complex biology and exploring its therapeutic potential.

This compound: A Potent and Selective USP14 Inhibitor

This compound is a small-molecule inhibitor derived from IU1, the first specific inhibitor identified for USP14.[3][4] Through structure-guided design and chemical optimization, this compound was developed to exhibit significantly improved potency and solubility compared to its parent compound.[2][3]

Mechanism of Action: Allosteric Steric Blockade

Unlike inhibitors that target the highly conserved catalytic active sites of DUBs, this compound employs an allosteric mechanism.[3] High-resolution co-crystal structures reveal that this compound binds to a unique steric binding site within the "thumb-palm" cleft of the USP14 catalytic domain.[2][3] This binding physically blocks the C-terminus of ubiquitin from accessing the enzyme's active site (Cys114), thereby preventing substrate engagement and subsequent deubiquitination.[2][3] This "steric blockade" mechanism is the foundation of its high selectivity for USP14 over other DUBs.[3] Kinetic analyses have confirmed that this compound acts as a competitive inhibitor.[3]

Quantitative Data on this compound

The following tables summarize the key quantitative metrics for this compound and its analogs, providing a clear comparison of their potency, selectivity, and physicochemical properties.

Table 1: In Vitro Potency and Selectivity of IU-Series Inhibitors

| Compound | Target | IC50 (μM) | Fold Improvement vs. IU1 | Selectivity vs. IsoT (USP5) | Reference |

| IU1 | USP14 | 12.25 | - | ~2.2x | [5] |

| IsoT (USP5) | >27 | - | [3] | ||

| IU1-47 | USP14 | 0.68 | ~18x | >30x | |

| IsoT (USP5) | >21 | - | [3] | ||

| This compound | USP14 | 0.83 | ~14.8x | >25x | [3][6] |

| IsoT (USP5) | >21 | - | [3][7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Physicochemical and Solubility Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃N₃O₂ | [6][9] |

| Molecular Weight | 337.42 g/mol | [6][9] |

| CAS Number | 2307472-03-1 | [6] |

| Solubility in DMSO | ≥ 67 mg/mL (198.56 mM) | [6][9] |

| Solubility in Ethanol | 8 mg/mL | [6][9] |

| Water Solubility | Insoluble | [6][9] |

| Storage (Powder) | -20°C for 3 years | [10] |

| Storage (in Solvent) | -80°C for 6 months | [10] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of USP14 inhibitors. The following protocols describe the key assays used to characterize this compound.

USP14 Deubiquitination Activity Assay (Ub-AMC)

This fluorometric assay measures the enzymatic activity of USP14 by monitoring the cleavage of a fluorogenic substrate.

Principle: USP14 cleaves the bond between ubiquitin and 7-amido-4-methylcoumarin (AMC), releasing the AMC fluorophore from its quenched state. The resulting increase in fluorescence is directly proportional to USP14 activity.[11] Since isolated USP14 has low intrinsic activity, it must be activated by the 26S proteasome.[11][12]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer: A suitable buffer such as Tris-HCl with DTT and EDTA.

-

Reconstitute recombinant human USP14 protein and 26S proteasomes (VS-26S, proteasomes treated with ubiquitin-vinyl sulfone to inhibit other DUBs can be used for specific activation of added USP14).[11][13]

-

Prepare Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate stock solution in DMSO and dilute to a working concentration (e.g., 1-2 µM) in Assay Buffer.[11]

-

Prepare this compound in a dilution series (e.g., from 100 µM to 50 nM) in DMSO.[11]

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of USP14 (e.g., final concentration 15 nM) to each well.[11]

-

Add the test compound (this compound) or DMSO (vehicle control) to the wells and pre-incubate for 30-45 minutes at room temperature to allow for inhibitor binding.[11]

-

Initiate the reaction by adding 10 µL of a mixture containing the activator (VS-26S proteasome, final concentration 1 nM) and the substrate (Ub-AMC, final concentration 0.8-1 µM).[11]

-

The total reaction volume is 20 µL.[11]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity immediately using a microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).[14]

-

Monitor the reaction kinetically by taking readings every minute for 30-45 minutes.[11]

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.

-

Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[11]

-

Ubiquitin-Propargylamide (Ub-PA) Binding Assay

This assay provides evidence for a steric blockade mechanism by assessing the inhibitor's ability to prevent a covalent probe from binding to the USP14 active site.

Principle: Ubiquitin-propargylamide (Ub-PA) is an activity-based probe that forms an irreversible covalent bond with the catalytic cysteine (Cys114) of USP14.[3] If this compound binds to its allosteric site and blocks substrate access, it will prevent the formation of the USP14/Ub-PA complex.[3]

Detailed Protocol:

-

Reagent Preparation:

-

Purify the catalytic domain of USP14 (USP14CAT).[3]

-

Prepare Ub-PA probe.

-

Prepare this compound stock solution in DMSO.

-

-

Assay Procedure:

-

Analysis:

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Visualize the reaction products by SDS-PAGE followed by Coomassie blue staining.[3]

-

A significant reduction in the band corresponding to the USP14/Ub-PA complex (approx. 53 kD) in the presence of this compound indicates successful inhibition of probe binding.[3]

-

DUB Selectivity Profiling

To confirm that an inhibitor is selective for its intended target, its activity must be tested against a panel of related enzymes.

Principle: The inhibitory activity of this compound is measured against a large panel of purified human DUBs using a standardized activity assay (e.g., cleavage of a fluorescent ubiquitin substrate like Ub-Rhodamine110 or Ub-AMC).[15]

Detailed Protocol:

-

Assay Setup:

-

Screening:

-

Analysis:

-

The percent inhibition for each DUB is calculated.

-

Results are typically visualized as a heatmap or bar graph, allowing for a rapid assessment of the inhibitor's selectivity profile. This compound shows high selectivity for USP14 with minimal inhibition of other DUBs at tested concentrations.[3]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts related to this compound.

Caption: USP14 pathway and this compound inhibition mechanism.

Caption: Experimental workflow for the Ub-AMC USP14 inhibition assay.

Caption: Logical diagram of the structure-activity relationship from IU1 to this compound.

Applications in Research and Therapeutic Potential

This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of USP14. By selectively inhibiting USP14, researchers can study the downstream effects on specific protein substrates and cellular pathways.

-

Neurodegenerative Diseases: USP14 inhibition has been shown to accelerate the degradation of disease-implicated proteins like Tau, TDP-43, and ataxin-3 in various cell models.[13][17][18] This suggests that enhancing proteasome-mediated clearance via USP14 inhibition could be a therapeutic strategy for tauopathies and other neurodegenerative disorders.[18][19] However, some studies have noted potential neurotoxicity at higher concentrations of the parent compound IU1, highlighting the need for careful dose-response studies in neuronal models.[17][20]

-

Oncology: As a regulator of protein turnover, USP14 is implicated in cancer cell survival and proliferation. Selective inhibitors like this compound can be used to explore its potential as an anti-cancer target.

-

Ischemia-Reperfusion Injury: Treatment with USP14 inhibitors has been shown to be neuroprotective in mouse models of cerebral ischemia/reperfusion injury, an effect associated with reduced protein aggregates and enhanced proteasome function.[21]

Conclusion

This compound is a potent, selective, and well-characterized allosteric inhibitor of USP14. Its development, guided by structural biology, has resulted in a molecule with a defined mechanism of action and significantly improved properties over its predecessor. The detailed quantitative data and experimental protocols provided herein serve as a critical resource for its application in research. As a chemical probe, this compound is a powerful tool for dissecting the complex biology of the ubiquitin-proteasome system and for validating USP14 as a therapeutic target in a range of human diseases. While promising, further studies are required to fully understand its in vivo pharmacokinetic and pharmacodynamic profiles and to optimize its therapeutic potential.[3][22]

References

- 1. ubpbio.com [ubpbio.com]

- 2. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors reveal allosteric regulation of USP14 via steric blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | DUB | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Probechem Biochemicals [probechem.com]

- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hanna.bwh.harvard.edu [hanna.bwh.harvard.edu]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neurotoxic mechanisms by which the USP14 inhibitor IU1 depletes ubiquitinated proteins and Tau in rat cerebral cortical neurons: relevance to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neurotoxic mechanisms by which the USP14 inhibitor IU1 depletes ubiquitinated proteins and Tau in rat cerebral cortical neurons: Relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. USP14 Inhibitor Attenuates Cerebral Ischemia/Reperfusion-Induced Neuronal Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

IU1-248: A Technical Guide to its Role in the Ubiquitin-Proteasome Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of IU1-248, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14). We will explore its mechanism of action within the ubiquitin-proteasome pathway, present key quantitative data, detail experimental protocols for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in academia and industry working on protein degradation, deubiquitinating enzymes (DUBs), and the development of novel therapeutics targeting the ubiquitin-proteasome system.

Introduction: The Ubiquitin-Proteasome System and the Role of USP14

The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the targeted degradation of proteins, playing a critical role in maintaining protein homeostasis, cell cycle progression, signal transduction, and numerous other physiological processes. A key regulatory component of the UPS is the deubiquitinating enzyme (DUB) USP14, which is one of three DUBs that associate with the 19S regulatory particle of the 26S proteasome.

USP14's primary function is to trim the polyubiquitin chains on substrate proteins destined for degradation. This "editing" function can have a dual effect: by removing ubiquitin, USP14 can rescue substrates from degradation, thereby acting as a negative regulator of the proteasome. This has significant implications for diseases characterized by the accumulation of misfolded or toxic proteins, such as neurodegenerative disorders. Conversely, USP14 activity is also implicated in the maturation and activity of the proteasome itself. The inhibition of USP14, therefore, presents a compelling therapeutic strategy to enhance the degradation of specific disease-causing proteins.

This compound: A Potent and Selective USP14 Inhibitor

This compound is a derivative of the initial USP14 inhibitor, IU1, and was developed through structure-guided drug design. It exhibits significantly improved potency and selectivity for USP14.

Mechanism of Action

This compound acts as a competitive inhibitor of USP14.[1][2] It binds to a steric binding site within the catalytic domain of USP14, distinct from the active site itself.[1][2] This binding event allosterically prevents the C-terminus of ubiquitin from accessing the catalytic triad of USP14, thereby blocking its deubiquitinating activity.[1][2] By inhibiting USP14-mediated trimming of polyubiquitin chains, this compound effectively promotes the degradation of proteasome substrates.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its parent compounds.

| Compound | Target | IC50 (μM) | Notes | Reference |

| This compound | USP14 | 0.83 | Potent and selective inhibitor. | [1][3][4][5] |

| IU1-47 | USP14 | 0.68 | A derivative of IU1 with improved potency. | [1][4] |

| IU1 | USP14 | 12.25 | Parent compound of this compound. | [1][4] |

| This compound | IsoT (USP5) | >20 | Demonstrates selectivity over other DUBs. | [1][6] |

| IU1-47 | IsoT (USP5) | >20 | Demonstrates selectivity over other DUBs. | [1] |

| IU1 | IsoT (USP5) | >100 | Demonstrates selectivity over other DUBs. | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) Hydrolysis Assay

This assay is a standard method for measuring the enzymatic activity of deubiquitinases. It utilizes a fluorogenic substrate, Ub-AMC, which upon cleavage by a DUB, releases free AMC, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human USP14

-

26S Proteasome

-

Ubiquitin-AMC (Ub-AMC) substrate

-

This compound (or other inhibitors) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 1 mM DTT, 1 mg/mL ovalbumin, and 1 mM ATP.

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 384-well plate, add the diluted this compound or DMSO (for the control).

-

Add recombinant USP14 (final concentration ~15 nM) and 26S proteasome (final concentration ~1 nM) to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding Ub-AMC substrate to a final concentration of 0.8 µM.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over a period of 60 minutes, taking readings every 2 minutes.

-

Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ubiquitin-Propargylamide (Ub-PA) Deubiquitinase Assay

This assay is used to confirm the direct binding and inhibition of a DUB by a compound. Ub-PA is a covalent probe that irreversibly binds to the active site cysteine of a DUB, resulting in a stable, higher molecular weight complex that can be visualized by SDS-PAGE.

Materials:

-

Recombinant catalytic domain of USP14 (USP14-CAT)

-

Ubiquitin-Propargylamide (Ub-PA)

-

This compound dissolved in DMSO

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain or Western blot antibodies against USP14 or Ubiquitin.

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

In a microcentrifuge tube, pre-incubate recombinant USP14-CAT (e.g., 3 µM) with this compound at the desired concentration (e.g., 5 mM) or DMSO (vehicle control) in reaction buffer.

-

Incubate at 25°C for 1 hour with gentle agitation.

-

Add Ub-PA (e.g., 12 µM) to the reaction mixture.

-

Continue the incubation at 25°C for another hour.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie Brilliant Blue staining or by Western blotting using an antibody against USP14. A shift in the molecular weight of USP14-CAT indicates the formation of the USP14-Ub-PA covalent complex. Inhibition of this shift by this compound demonstrates that the compound prevents the binding of the probe to the active site.

Visualizations

Signaling Pathway

References

- 1. Small molecule inhibitors reveal allosteric regulation of USP14 via steric blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ubiqbio.com [ubiqbio.com]

- 6. This compound | DUB | TargetMol [targetmol.com]

Investigating the Function of USP14 with the Selective Inhibitor IU1-248: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 14 (USP14) is a key deubiquitinating enzyme (DUB) intricately associated with the 26S proteasome, where it plays a dual role in regulating protein degradation. Its function is critical in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of USP14 function and its investigation using the potent and selective small-molecule inhibitor, IU1-248. We present detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting USP14.

Introduction to USP14 Function

USP14 is a deubiquitinating enzyme that associates with the proteasome and has a complex, dualistic role in protein degradation.[1][2][3][4] On one hand, it can protect proteins from degradation by removing ubiquitin chains from proteasome-bound substrates.[1][2][3][4] Conversely, it can also promote protein degradation by activating the proteasome.[1][2][3][4]

In its free form, USP14 exists in an autoinhibited state.[1][2][3] Two of its surface loops, BL1 and BL2, block the active site cleft, preventing the binding of the C-terminus of ubiquitin.[1][2][3][5] Upon association with the proteasome, USP14 undergoes a conformational change that relieves this autoinhibition, leading to its activation.[1][2][3][5] This activation is crucial for its function in various cellular signaling pathways, including those involved in cancer, neurodegenerative diseases, autophagy, and immune responses.[1][2][3]

The catalytic activity of USP14 primarily targets K48-linked ubiquitin chains, a signal for proteasomal degradation.[2] By trimming these ubiquitin chains, USP14 can rescue substrates from degradation, thereby regulating the levels of specific proteins.[1][2][6] This has made USP14 an attractive therapeutic target for diseases characterized by the accumulation of misfolded or toxic proteins.

This compound: A Potent and Selective USP14 Inhibitor

This compound is a derivative of the initial USP14 inhibitor, IU1, and exhibits significantly improved potency.[1][7] It acts as a selective inhibitor of USP14 through an allosteric mechanism.[1][8]

Mechanism of Action

Structural studies have revealed that IU1-series inhibitors, including this compound, bind to a pocket on USP14 that is distinct from the active site.[1][8] This binding induces a conformational change that sterically blocks the access of the ubiquitin C-terminus to the catalytic cleft, thereby preventing deubiquitination.[1][8] This allosteric steric blockade is a key feature that contributes to the selectivity of these inhibitors for USP14 over other deubiquitinating enzymes.[8]

Quantitative Data: Inhibitor Potency

The potency of this compound has been determined through in vitro assays, demonstrating a significant improvement over its parent compound, IU1.

| Compound | IC50 (μM) | Fold Improvement vs. IU1 | Reference |

| IU1 | 12.25 | - | [7] |

| IU1-47 | 0.68 | ~18x | [7] |

| This compound | 0.83 | ~15x | [1][7][9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of USP14 using this compound.

In Vitro Deubiquitination Assay

This assay measures the ability of USP14 to cleave a fluorogenic ubiquitin substrate and the inhibitory effect of this compound.

Materials:

-

Recombinant human USP14

-

26S Proteasome

-

Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, and 1 mg/mL ovalbumin.[11]

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of recombinant USP14 (e.g., 30 nM) in Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute into Assay Buffer to the desired final concentrations (e.g., 0-100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add the this compound dilutions or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add the USP14 solution to the wells and pre-incubate for 30-45 minutes at room temperature to allow for inhibitor binding.

-

To activate USP14, add a solution of 26S proteasome (e.g., 2.5 nM) to the wells.

-

Initiate the reaction by adding Ubiquitin-AMC substrate (e.g., 1 µM final concentration).

-

Immediately measure the fluorescence (Excitation: 355 nm, Emission: 460 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each condition.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Substrate Ubiquitination

This protocol is used to assess the ubiquitination status of a specific USP14 substrate in cells treated with this compound.

Materials:

-

Cell line of interest expressing the substrate protein

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PMSF)

-

Antibodies: Primary antibody against the substrate protein, primary antibody against ubiquitin, HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

ECL western blotting substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 4-24 hours). To observe the accumulation of ubiquitinated proteins, it may be beneficial to also treat with a proteasome inhibitor like MG132 for the last 4-6 hours of the this compound treatment.[12]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the substrate protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane five times with TBST.

-

Detect the protein bands using an ECL western blotting substrate and an imaging system.

-

To specifically look at ubiquitination, after probing for the substrate, the membrane can be stripped and re-probed with an anti-ubiquitin antibody, or a parallel gel can be run for this purpose. An increase in higher molecular weight smearing for the protein of interest upon this compound treatment indicates increased ubiquitination.

Cell Viability Assay

This assay determines the effect of USP14 inhibition by this compound on cell proliferation and survival.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, 72 hours).

-

Add the CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing USP14 in Cellular Processes

Graphviz diagrams are provided to illustrate key signaling pathways involving USP14 and the experimental workflows described above.

Caption: Signaling pathways regulated by USP14.

Caption: Workflow for in vitro deubiquitination assay.

References

- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | USP14: Structure, Function, and Target Inhibition [frontiersin.org]

- 3. USP14: Structure, Function, and Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. USP14: Structure, Function, and Target Inhibition - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 5. embopress.org [embopress.org]

- 6. The deubiquitinating enzyme Usp14 allosterically inhibits multiple proteasomal activities and ubiquitin-independent proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | DUB | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Western blot and ubiquitination assays [bio-protocol.org]

IU1-248: A Technical Guide to its Role in Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

IU1-248 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 14 (USP14), a deubiquitinating enzyme (DUB) intrinsically associated with the proteasome. By allosterically inhibiting USP14, this compound enhances the degradation of a subset of proteasomal substrates, including key proteins implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on protein degradation, and detailed experimental protocols for its characterization.

Introduction to this compound and the Ubiquitin-Proteasome System

The Ubiquitin-Proteasome System (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. The covalent attachment of ubiquitin to target proteins serves as a signal for their recognition and degradation by the 26S proteasome. Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin, thereby rescuing substrates from degradation.

USP14 is one of three DUBs that transiently associate with the proteasome. Its enzymatic activity is significantly enhanced upon binding to the proteasome. USP14 can trim ubiquitin chains on substrates, which can delay their degradation. Therefore, inhibition of USP14 presents a therapeutic strategy to accelerate the clearance of toxic or misfolded proteins.

This compound is a derivative of the initial USP14 inhibitor, IU1, and exhibits approximately 10-fold greater potency. Its development has provided a valuable tool for studying the intricate role of USP14 in protein degradation and for exploring its therapeutic potential in various diseases, including neurodegenerative disorders and cancer.

Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of USP14.[1] It employs an allosteric and competitive mechanism of inhibition.

Allosteric Binding: Structural studies have revealed that this compound does not bind to the active site of USP14. Instead, it occupies a pocket in the "thumb-palm" cleft of the USP14 catalytic domain.

Steric Blockade: This binding event induces a conformational change that sterically hinders the C-terminal tail of ubiquitin from accessing the catalytic cysteine (Cys114) of USP14. This prevention of substrate engagement effectively inhibits the deubiquitinating activity of the enzyme.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound and its related compounds.

Table 1: In Vitro Potency of IU1-Series Inhibitors against USP14

| Compound | IC50 (μM) vs. USP14 |

| IU1 | ~12.25 |

| IU1-47 | ~0.68 |

| This compound | ~0.83 |

Data compiled from multiple sources indicating this compound is approximately 10-fold more potent than IU1.[1]

Table 2: Selectivity Profile of this compound

| Deubiquitinase | Inhibition by this compound |

| USP14 | Potent Inhibition |

| IsoT (USP5) | Significantly weaker inhibition |

Further comprehensive selectivity profiling data against a wider panel of DUBs is needed for a complete understanding of this compound's specificity.

Effects of this compound on Protein Degradation

Inhibition of USP14 by this compound has been shown to enhance the degradation of specific proteasome substrates. This effect is particularly relevant for proteins that are prone to misfolding and aggregation, which are hallmarks of several neurodegenerative diseases.

Enhanced Degradation of Tau Protein

The microtubule-associated protein Tau is a key player in the pathology of Alzheimer's disease and other tauopathies. Hyperphosphorylated and aggregated forms of Tau are neurotoxic. Studies have demonstrated that inhibition of USP14 by IU1 and its more potent derivatives can lead to a reduction in Tau levels in cellular models, suggesting that USP14 normally spares Tau from degradation. However, it is important to note that some studies have reported conflicting results regarding the efficacy of USP14 inhibition on Tau degradation in primary neurons.

Degradation of Other Neurotoxic Proteins

Beyond Tau, the inhibition of USP14 has been implicated in the enhanced degradation of other proteins associated with neurodegenerative diseases, including:

-

TDP-43: Involved in Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD).

-

Ataxin-3: Associated with Spinocerebellar Ataxia Type 3 (SCA3).

The ability of this compound to promote the clearance of these aggregation-prone proteins underscores its potential as a therapeutic agent for a range of neurodegenerative conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its effects on USP14 activity and protein degradation.

Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin) Assay for USP14 Activity

This assay is a standard method for measuring the enzymatic activity of DUBs in a high-throughput format.

Principle: The fluorogenic substrate Ub-AMC is cleaved by active USP14, releasing free AMC, which fluoresces. The rate of increase in fluorescence is proportional to the enzyme's activity.

Materials:

-

Recombinant human USP14

-

Purified 26S proteasome (or a version with its intrinsic DUBs inactivated, often referred to as VS-proteasomes)

-

Ub-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 1 mM ATP

-

This compound stock solution (in DMSO)

-

384-well black microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the 26S proteasome. The proteasome is necessary to activate USP14.

-

Add recombinant USP14 to the reaction mixture.

-

To test the inhibitory effect of this compound, add varying concentrations of the compound to the wells and pre-incubate with the enzyme and proteasome mixture for 15-30 minutes at room temperature. Include a DMSO-only control.

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Ubiquitin-Propargylamide (Ub-PA) Assay for Target Engagement

This assay is an activity-based probe that forms a covalent bond with the active site cysteine of DUBs, allowing for the assessment of target engagement.

Principle: Ub-PA is an irreversible inhibitor that covalently modifies the active site of DUBs. Pre-incubation with a competitive inhibitor like this compound will prevent the binding of Ub-PA. The extent of Ub-PA labeling can be visualized by SDS-PAGE and Coomassie staining or Western blotting.

Materials:

-

Recombinant human USP14 catalytic domain (USP14-CAT)

-

Ubiquitin-Propargylamide (Ub-PA)

-

This compound stock solution (in DMSO)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain or anti-His/anti-USP14 antibody for Western blotting

Procedure:

-

In separate tubes, pre-incubate a fixed concentration of USP14-CAT with varying concentrations of this compound (or DMSO as a control) for 30-60 minutes at room temperature in the reaction buffer.

-

Add a fixed concentration of Ub-PA to each reaction and incubate for another 30-60 minutes at room temperature.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the bands by Coomassie staining or Western blotting. A band shift corresponding to the USP14-Ub-PA adduct will be observed.

-

The intensity of the shifted band will decrease with increasing concentrations of this compound, demonstrating competitive inhibition of Ub-PA binding.

In Vitro Protein Degradation Assay

This assay directly measures the effect of this compound on the degradation of a specific ubiquitinated substrate by the proteasome.

Principle: A ubiquitinated protein substrate is incubated with purified proteasomes in the presence or absence of USP14 and this compound. The degradation of the substrate is monitored over time by Western blotting.

Materials:

-

Purified 26S proteasomes

-

Recombinant human USP14

-

Ubiquitinated substrate (e.g., ubiquitinated Tau)

-

This compound stock solution (in DMSO)

-

Degradation Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 2 mM ATP

-

SDS-PAGE gels and reagents

-

Antibody specific to the substrate protein for Western blotting

Procedure:

-

Set up reaction tubes containing the degradation buffer, purified 26S proteasomes, and the ubiquitinated substrate.

-

To designated tubes, add recombinant USP14.

-

To test the effect of the inhibitor, add this compound to the appropriate tubes. Include a DMSO control.

-

Incubate all reactions at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction and immediately stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the samples by Western blotting using an antibody against the substrate protein.

-

Quantify the band intensities at each time point to determine the rate of degradation under each condition. An enhanced rate of degradation in the presence of this compound indicates its efficacy in promoting substrate turnover.

Cellular Protein Degradation Assay (Quantitative Western Blot)

This assay assesses the effect of this compound on the levels of an endogenous or overexpressed protein in a cellular context.

Principle: Cells are treated with this compound, and the levels of the target protein are measured by quantitative Western blotting. A decrease in the protein level indicates enhanced degradation.

Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells for Tau studies)

-

This compound stock solution (in sterile DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibody against the target protein (e.g., anti-Tau)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours). Include a DMSO-treated control group.

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Apply the chemiluminescent substrate and capture the image using an imaging system.

-

Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity for each sample.

-

Compare the normalized protein levels in the this compound-treated samples to the DMSO control to determine the extent of protein degradation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Ubiquitin-Proteasome System and the Role of USP14

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on USP14.

Downstream Signaling of USP14 Inhibition in Neurons

Caption: Proposed downstream signaling cascade of USP14 inhibition involving the JNK pathway.

Experimental Workflow for Assessing this compound Efficacy

References

Technical Guide: The Impact of IU1-248 on Deubiquitinating Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IU1-248, a potent and selective small-molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 14 (USP14). We will explore its mechanism of action, quantitative effects, and the experimental methodologies used to characterize its activity.

Introduction to USP14 and the Role of this compound

The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a vast array of biological processes. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, as they can rescue proteins from degradation by removing ubiquitin chains.

USP14 is one of three DUBs reversibly associated with the proteasome.[1] It primarily trims ubiquitin chains from substrates that are bound to the proteasome, which can delay their degradation.[2][3] This function makes USP14 an attractive therapeutic target for diseases characterized by the accumulation of misfolded or toxic proteins, such as certain neurodegenerative disorders and cancers.[4][5]

This compound is a derivative of the first-identified specific USP14 inhibitor, IU1.[6][7][8] Through structural optimization, this compound was developed to be a significantly more potent and soluble compound, making it a valuable tool for studying USP14 function and a promising lead for drug development.[2][8]

Mechanism of Action: Allosteric Inhibition via Steric Blockade

This compound inhibits USP14 through a competitive, allosteric mechanism.[8] Unlike inhibitors that target the enzyme's active site directly, this compound binds to a previously unknown pocket in the thumb-palm cleft region of the USP14 catalytic domain.[8][9]

This binding action physically obstructs the C-terminus of ubiquitin from accessing the catalytic triad (Cys114) of USP14.[2][8] This "steric blockade" prevents the enzyme from performing its deubiquitinating function.[8] Co-crystal structures have revealed that this compound and its parent compound IU1 share the same binding pocket.[2][8][10] The enhanced potency of this compound is attributed to key structural modifications, including the substitution of a fluorine atom with a larger cyano (CN⁻) group and the use of a larger piperidine ring, which improve van der Waals and hydrophobic interactions within the binding pocket.[2]

Caption: this compound allosterically inhibits USP14, enhancing substrate degradation.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical assays. The data clearly demonstrates its superiority over the parent compound, IU1.

Table 1: Inhibitory Potency (IC₅₀) of IU1-Series Compounds

| Compound | Target Enzyme | IC₅₀ (μM) | Potency vs. IU1 | Selectivity over IsoT | Reference |

| This compound | USP14 | 0.83 | ~15-fold higher | High | [6][7][8] |

| IU1-47 | USP14 | 0.68 | ~18-fold higher | High | [6][8] |

| IU1 | USP14 | 12.25 | - | 25-fold | [6][11] |

| IU1 | IsoT | >100 | - | - | [11] |

Table 2: Solubility and Preparation of this compound

| Solvent | Max Solubility (In Vitro) | Storage of Stock Solution | Reference |

| DMSO | 83.33 mg/mL (246.96 mM) | -80°C (6 months), -20°C (1 month) | [6][7] |

Note: It is recommended to use freshly opened, anhydrous DMSO for best solubility.[12]

Table 3: In Vivo Formulation Example

| Component | Percentage | Preparation Steps | Reference |

| DMSO | 10% | 1. Add 100 µL of DMSO stock solution (e.g., 20.8 mg/mL) to PEG300. | [6] |

| PEG300 | 40% | 2. Mix evenly. | [6] |

| Tween-80 | 5% | 3. Add Tween-80 and mix. | [6] |

| Saline | 45% | 4. Add Saline to the final volume. Prepare fresh daily. | [6] |

Detailed Experimental Protocols

Protocol 1: In Vitro USP14 Inhibition Assay (Ub-AMC Hydrolysis)

This protocol is used to determine the IC₅₀ of an inhibitor against proteasome-activated USP14.

-

Reagents & Materials:

-

Recombinant human USP14 protein.

-

Purified human 26S proteasome.

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.

-

Assay Buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, 1 mg/mL ovalbumin, 5 mM DTT, pH 7.5).

-

This compound compound dissolved in DMSO.

-

384-well low-volume plates.

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Procedure:

-

Prepare a solution of recombinant USP14 (e.g., 60 nM) and proteasome (e.g., 5 nM) in assay buffer. This allows USP14 to bind to the proteasome and become activated.[1]

-

Dispense 10 µL of the USP14/proteasome mixture into each well of a 384-well plate.

-

Using a pin-transfer system, add a range of this compound concentrations (typically in nanoliter volumes) to the wells. Include DMSO-only wells as a negative control (100% activity).

-

Pre-incubate the plate for 30-60 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

To initiate the reaction, add 10 µL of the Ub-AMC substrate to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader, measuring the increase in fluorescence over time as AMC is released.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the data to the DMSO control and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Standard workflow for determining the IC₅₀ of USP14 inhibitors.

Protocol 2: Co-crystallization of USP14 Catalytic Domain with this compound

This protocol describes the method used to determine the binding mode of this compound.[8]

-

Reagents & Materials:

-

Purified USP14 catalytic domain (USP14^CAT, e.g., 250 µM).

-

This compound dissolved in 50% DMSO (e.g., 10 mM stock).

-

Reservoir Solution: 18% PEG 3350 (w/v), 450 mM NH₄F, 100 mM glycine, 100 mM cesium chloride.

-

Cryo-protectant Buffer: Reservoir solution + 20% ethylene glycol (v/v).

-

Crystallization plates (hanging drop method).

-

-

Procedure:

-

Incubate the 10 mM this compound stock solution with 250 µM USP14^CAT for 1 hour at 18°C.

-

Set up hanging drops by mixing the USP14^CAT-IU1-248 complex with an equal volume of the reservoir solution.

-

Allow crystals to grow for 4-7 days at 18°C.

-

Once crystals have formed, equilibrate them in the cryo-protectant buffer.

-

Flash-freeze the crystals in a cold nitrogen stream (-170°C) for X-ray diffraction analysis.

-

Protocol 3: Cellular Protein Degradation Assay

This protocol assesses the effect of this compound on the degradation of specific proteins in a cellular context.[1][3]

-

Reagents & Materials:

-

Cell line of interest (e.g., HEK293, mouse embryonic fibroblasts (MEFs)).

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

Optional: A stressor to induce accumulation of ubiquitinated proteins (e.g., prostaglandin J2 (PGJ2), menadione).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies against the protein of interest (e.g., Tau, TDP-43) and a loading control (e.g., actin).

-

Secondary antibodies for Western blotting.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-incubate the cells with the desired concentration of this compound (or DMSO vehicle control) for a set period (e.g., 6 hours).[3]

-

(Optional) Add a proteotoxic stressor and incubate for an additional period (e.g., 16 hours).[3]

-

Wash the cells with PBS and lyse them on ice.

-

Quantify total protein concentration in the lysates using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary and secondary antibodies.

-

Visualize the protein bands using an appropriate detection system and quantify band intensity.

-

Compare the levels of the target protein in this compound-treated cells versus control cells to determine if degradation was enhanced.

-

Impact and Downstream Consequences of USP14 Inhibition

Inhibition of USP14 by this compound has significant downstream effects on cellular protein homeostasis:

-

Enhanced Proteasome Activity: By preventing USP14 from trimming ubiquitin chains, this compound effectively accelerates the commitment of substrates to degradation by the proteasome.[1][5][13] This leads to an overall enhancement of proteasomal activity for a subset of proteins.

-

Clearance of Disease-Associated Proteins: In cell models, treatment with IU1 (and by extension, the more potent this compound) has been shown to promote the degradation of aggregation-prone proteins implicated in neurodegenerative diseases, including Tau, TDP-43, and Ataxin-3.[1][11]

-

Increased Resistance to Oxidative Stress: USP14 inhibition can accelerate the degradation of oxidized proteins, which are a form of misfolded, toxic substrates. This can enhance cellular resistance to oxidative stress.[1][5]

-

Context-Dependent Effects: It is crucial to note that the effects of these inhibitors can be concentration-dependent. While lower concentrations can enhance proteasomal degradation, very high concentrations of IU1 (>25 µM) have been reported to be neurotoxic in primary neuronal cultures, potentially by causing ATP depletion through inhibition of mitochondrial Complex I.[3] This highlights the importance of careful dose-response studies.

Caption: Key structural modifications leading from IU1 to the more potent this compound.

Conclusion

This compound is a potent, selective, and well-characterized inhibitor of the deubiquitinating enzyme USP14. Its unique allosteric mechanism, which results in a steric blockade of the ubiquitin C-terminus, provides a high degree of selectivity. By inhibiting USP14, this compound enhances the degradation of proteasome substrates, offering a powerful chemical tool to investigate the roles of USP14 in cellular processes and a promising therapeutic strategy for diseases of protein accumulation. Further research should continue to explore its therapeutic window and in vivo efficacy.

References

- 1. hanna.bwh.harvard.edu [hanna.bwh.harvard.edu]

- 2. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxic mechanisms by which the USP14 inhibitor IU1 depletes ubiquitinated proteins and Tau in rat cerebral cortical neurons: relevance to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are USP14 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Enhancement of proteasome activity by a small-molecule inhibitor of USP14:p1 - ALS Research & Treatments - ALS Forums [als.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Small molecule inhibitors reveal allosteric regulation of USP14 via steric blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | DUB | TargetMol [targetmol.com]

- 13. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on IU1-248 in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IU1-248 is a potent and selective small-molecule inhibitor of Ubiquitin Specific Peptidase 14 (USP14), a deubiquitinase (DUB) associated with the 26S proteasome. As a derivative of the well-characterized USP14 inhibitor IU1, this compound exhibits significantly improved potency, making it a valuable tool for investigating the therapeutic potential of USP14 inhibition. This document provides a comprehensive overview of the foundational research on this compound in cellular models, summarizing its mechanism of action, effects on cellular pathways, and quantitative data from key experiments. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.

Introduction

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis and controlling the levels of key regulatory proteins. Deubiquitinating enzymes (DUBs) are crucial components of the UPS, as they can rescue proteins from degradation by removing ubiquitin chains. USP14 is a major DUB that associates with the 19S regulatory particle of the proteasome. By trimming ubiquitin chains from protein substrates, USP14 can antagonize their degradation. Inhibition of USP14, therefore, represents a promising therapeutic strategy to enhance the clearance of pathogenic proteins in various diseases, including neurodegenerative disorders and cancer.

This compound has emerged as a next-generation USP14 inhibitor, demonstrating a significant increase in potency compared to its parent compound, IU1. This guide details the foundational cellular studies of this compound, providing a resource for researchers interested in its application.

Mechanism of Action

This compound is a potent and selective inhibitor of USP14.[1] It acts through a competitive mechanism, binding to the thumb-palm cleft region of the catalytic domain of USP14.[2] This steric blockade prevents the C-terminus of ubiquitin from accessing the catalytic center, thereby inhibiting the deubiquitinating activity of the enzyme.[2] By inhibiting USP14, this compound is expected to enhance the degradation of a subset of proteasome substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from foundational cellular studies of this compound and its parent compound, IU1.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | USP14 | Ub-PA | 0.83 | [1][2][3] |

| IU1 | USP14 | Ub-AMC Hydrolysis | 4.7 | [4] |

| IU1-47 | USP14 | - | 0.68 | [3] |

Table 2: Cellular Activity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Treatment | Endpoint | Result | Reference |

| HCC1937 | This compound (0-10 µM, 72h) | Cell Viability (CCK8) | Dose-dependent decrease | [5] |

| SUM149PT | This compound (0-10 µM, 72h) | Cell Viability (CCK8) | Dose-dependent decrease | [5] |

| HCC1937 | This compound (5 µM, 48h) | Apoptosis (Flow Cytometry) | Increased apoptosis | [5] |

| SUM149PT | This compound (5 µM, 48h) | Apoptosis (Flow Cytometry) | Increased apoptosis | [5] |

Table 3: Cellular Activity of IU1 in Cervical Cancer Cell Lines

| Cell Line | Treatment | Endpoint | Result | Reference |

| HeLa | IU1 (0.1-100 µM, 24h) | Cell Proliferation (CCK-8) | Dose-dependent decrease | [6] |

| SiHa | IU1 (0.1-100 µM, 24h) | Cell Proliferation (CCK-8) | Dose-dependent decrease | [6] |

| HeLa | IU1 (100 µM) | Cell Cycle (Flow Cytometry) | G0/G1 arrest | [6][7] |

| HeLa | IU1 (100 µM, 12h) | Apoptosis (Annexin V/PI) | Increased apoptosis | [6] |

Signaling Pathways and Experimental Workflows

USP14-Mediated Protein Deubiquitination and its Inhibition by this compound

The following diagram illustrates the role of USP14 in the ubiquitin-proteasome system and the mechanism of its inhibition by this compound.

Caption: Inhibition of USP14 by this compound enhances protein degradation.

Experimental Workflow for Assessing Cellular Effects of this compound

The following diagram outlines a typical workflow for investigating the effects of this compound in a cellular context.

Caption: Workflow for characterizing this compound's cellular effects.

Detailed Experimental Protocols

Cell Viability/Proliferation Assay (CCK-8)

This protocol is adapted from studies on IU1 in cervical cancer cells and can be applied to assess the effect of this compound on the viability and proliferation of various cell lines.[6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis

This protocol provides a general framework for analyzing changes in protein expression following this compound treatment.

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., USP14, Tau, MDM2, p53, apoptotic markers, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol, based on the study of IU1 in cervical cancer cells, can be used to quantify apoptosis induced by this compound.[6]

-

Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

In Vitro Substrate Degradation Assay

This protocol is conceptual and based on assays described for IU1.[4][8] It can be adapted to test the effect of this compound on the degradation of a specific ubiquitinated substrate.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine purified 26S proteasomes, purified USP14, and an in vitro-ubiquitinated substrate (e.g., ubiquitinated Tau or Sic1).

-

Inhibitor Addition: Add this compound at various concentrations or a vehicle control to the reaction mixtures.

-

Initiation of Degradation: Initiate the degradation reaction by adding ATP.

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the samples by SDS-PAGE and western blotting using an antibody against the substrate.

-

Quantification: Quantify the amount of remaining substrate at each time point to determine the degradation rate.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of USP14 with demonstrated cellular activity, particularly in cancer cell models where it can induce apoptosis and inhibit proliferation. Its increased potency over IU1 makes it a superior tool for probing the cellular functions of USP14.

Future research should focus on several key areas:

-

Elucidation of the full range of this compound-sensitive proteasome substrates in different cellular contexts using proteomic approaches.

-

In-depth investigation of the effects of this compound in various neuronal models of neurodegenerative diseases , paying close attention to potential neurotoxicity at higher concentrations.

-

Evaluation of the in vivo efficacy and safety of this compound in preclinical animal models of cancer and neurodegeneration.

-

Exploration of combination therapies , as suggested by the synergistic effect of this compound with PARP inhibitors in TNBC.

This technical guide provides a solid foundation for researchers to embark on further studies of this compound, a promising compound for targeting the ubiquitin-proteasome system in disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Small molecule inhibitors reveal allosteric regulation of USP14 via steric blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IU1 suppresses proliferation of cervical cancer cells through MDM2 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IU1-248 Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of IU1-248, a potent and selective inhibitor of Ubiquitin-Specific Protease 14 (USP14), in cancer cell line research. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key data for the effective application of this compound as a potential anti-cancer agent.

Introduction

This compound is a derivative of the IU1 compound and serves as a highly potent and selective inhibitor of USP14, a deubiquitinating enzyme associated with the proteasome.[1][2] USP14 plays a crucial role in regulating protein degradation and has been implicated in the progression of various cancers. By inhibiting USP14, this compound can lead to the accumulation of ubiquitinated proteins, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[3] This makes this compound a valuable tool for investigating the ubiquitin-proteasome system in cancer biology and a potential therapeutic candidate.

Mechanism of Action

This compound functions as an allosteric inhibitor of USP14. It binds to a pocket on the enzyme that sterically blocks the C-terminus of ubiquitin from accessing the active site. This non-competitive inhibition prevents the deubiquitination of substrate proteins, leading to their accumulation and subsequent degradation by the proteasome. In cancer cells, this disruption of protein homeostasis can affect key signaling pathways, such as the p53 pathway. For instance, inhibition of USP14 by the related compound IU1 has been shown to decrease the levels of MDM2, a negative regulator of p53, leading to p53 stabilization and the induction of apoptosis.[3]

Quantitative Data

The following table summarizes the known quantitative data for this compound. Researchers should note that the cytotoxic IC50 values can vary significantly between different cancer cell lines and experimental conditions.

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic IC50 (USP14) | 0.83 µM | Ub-PA assay | [4] |

| Effective Concentration | 5 µM | HCC1937 and SUM149PT (Breast Cancer) | |

| Effective Concentration (for related compound IU1) | 2, 50, 100 µM | HeLa and SiHa (Cervical Cancer) | [2][5] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 3.37 mg of this compound (MW: 337.42 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.

-

Harvest the cells, including any floating cells in the supernatant, by trypsinization.

-

Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for analyzing changes in protein expression in key signaling pathways following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-USP14, anti-MDM2, anti-p53, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound, leading to apoptosis in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IU1 suppresses proliferation of cervical cancer cells through MDM2 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IU1 suppresses proliferation of cervical cancer cells through MDM2 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

Determining the Optimal Working Concentration of IU1-248: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal working concentration of IU1-248, a potent and selective inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 14 (USP14). By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound to investigate the roles of USP14 in various cellular processes.

Introduction to this compound